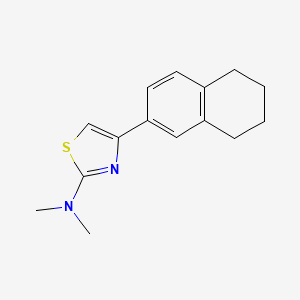
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one, also known as CP-673451, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound has been shown to inhibit the activity of a specific protein kinase, which is overexpressed in many cancer cells.
Wirkmechanismus
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one inhibits the activity of AKT by binding to the ATP-binding site of the protein kinase. This prevents the phosphorylation of downstream targets of AKT, which are involved in cell proliferation and survival. By inhibiting the activity of AKT, 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been shown to have a selective inhibitory effect on AKT activity, with little or no effect on other protein kinases. In preclinical studies, 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one is its selectivity for AKT, which makes it a useful tool for studying the role of this protein kinase in cancer. However, one limitation of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one is its relatively low potency, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one. One direction is to develop more potent analogs of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one that can be used in clinical trials. Another direction is to investigate the use of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the role of AKT in other diseases, such as diabetes and neurological disorders, could also be investigated using 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one as a tool.
Synthesemethoden
The synthesis of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one involves several steps, starting with the reaction of 2-amino-5-cyclopropyl-7-methylthioquinazoline with ethyl chloroacetate to form 7-methylthio-2-(2-oxoethylamino)-5-cyclopropylquinazoline. This intermediate is then reacted with 2-chloro-4-nitrophenylhydrazine to form the corresponding hydrazone, which is reduced with sodium borohydride to give 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell proliferation and survival. In preclinical studies, 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-10-5-3-2-4-9(10)11(15)14(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYKHQCODWQVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)



![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)
